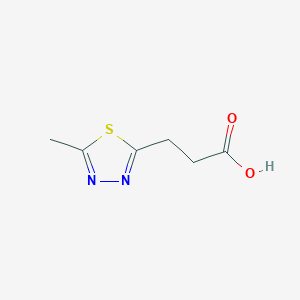

3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic acid

Beschreibung

Historical Context and Development

The development of this compound emerges from the broader historical context of thiadiazole research, which has its origins in the systematic exploration of heterocyclic compounds throughout the 20th century. The compound was first catalogued in chemical databases in 2012, marking its formal recognition in the scientific literature. The systematic study of 1,3,4-thiadiazole derivatives gained momentum as researchers recognized their potential as privileged scaffolds in drug design and development. The nomenclature follows the Hantzsch-Widman system, where thiadiazoles are classified as five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms.

The specific compound this compound represents an evolution in thiadiazole chemistry, where researchers began incorporating various functional groups to enhance biological activity and pharmacological properties. Historical research demonstrates that 1,3,4-thiadiazole derivatives have been extensively explored for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The development of this particular compound reflects the ongoing efforts to create novel molecular frameworks that combine the inherent stability of the thiadiazole ring with the versatility of carboxylic acid functionality.

The Chemical Abstracts Service assigned the compound the registry number 205383-48-8, establishing its unique identity within the chemical literature. This formal registration facilitated systematic research and commercial availability, enabling broader scientific investigation of its properties and potential applications. The compound's molecular structure was confirmed through various analytical techniques, and its chemical properties have been extensively characterized through computational and experimental methods.

Significance in Heterocyclic Chemistry

This compound holds particular significance within heterocyclic chemistry due to its unique combination of structural features that confer both chemical stability and biological activity. The 1,3,4-thiadiazole ring system exhibits strong aromaticity, which contributes to the compound's in vivo stability and generally low toxicity profile. This aromatic character stems from the delocalization of electrons across the five-membered ring, creating a stable electronic configuration that resists metabolic degradation.

The compound's molecular architecture demonstrates the principles of bioisosterism, where the thiadiazole ring can serve as a replacement for other heterocyclic systems while maintaining or enhancing biological activity. The presence of both nitrogen and sulfur heteroatoms within the ring structure provides multiple sites for intermolecular interactions, including hydrogen bonding and van der Waals forces, which are crucial for biological activity. Research indicates that the spatial arrangement of these heteroatoms influences the compound's ability to interact with biological targets, making it a valuable scaffold for medicinal chemistry applications.

The propanoic acid chain attached to the thiadiazole ring introduces additional chemical functionality that enhances the compound's versatility. This carboxylic acid group can participate in various chemical reactions, including esterification, amidation, and salt formation, expanding the possibilities for chemical modification and derivatization. The combination of the electron-rich thiadiazole ring and the electron-withdrawing carboxylic acid group creates a molecule with balanced electronic properties, contributing to its chemical reactivity and biological activity.

Position in Thiadiazole Research Landscape

Within the broader thiadiazole research landscape, this compound occupies a unique position as both a research tool and a potential therapeutic agent. The compound represents one of the many derivatives explored in the systematic investigation of 1,3,4-thiadiazole chemistry, which has become a major focus in contemporary medicinal chemistry research. Current literature indicates that 1,3,4-thiadiazole derivatives constitute a privileged scaffold for drug design, with numerous compounds in this class demonstrating significant biological activities across multiple therapeutic areas.

The research focus on this particular compound stems from its potential applications in antimicrobial and antifungal therapy, areas where new therapeutic agents are critically needed due to the emergence of drug-resistant pathogens. Studies have demonstrated that thiadiazole derivatives exhibit promising activity against various bacterial and fungal strains, making them attractive candidates for further development. The specific structural features of this compound, including the methyl substitution on the thiadiazole ring and the propanoic acid side chain, contribute to its unique pharmacological profile.

Contemporary research on thiadiazole derivatives has revealed their potential as inhibitors of various biological targets, including enzymes involved in bacterial cell wall synthesis and fungal metabolism. The compound's position within this research landscape is further enhanced by its accessibility through chemical synthesis and commercial availability, making it a valuable tool for both academic research and pharmaceutical development. Recent investigations have explored the compound's mechanism of action, suggesting that it may exert its effects through interaction with specific molecular targets and interference with cellular pathways.

The compound's role in current thiadiazole research extends beyond its individual properties to encompass its utility as a building block for more complex molecular structures. Researchers have utilized this compound as a starting material for the synthesis of hybrid compounds that combine the thiadiazole scaffold with other pharmacologically active moieties. This approach has led to the development of novel therapeutic candidates with enhanced biological activity and improved pharmacological properties, demonstrating the compound's versatility and importance in contemporary drug discovery efforts.

Eigenschaften

IUPAC Name |

3-(5-methyl-1,3,4-thiadiazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-4-7-8-5(11-4)2-3-6(9)10/h2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQRYIALQBCIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50729633 | |

| Record name | 3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205383-48-8 | |

| Record name | 3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Compounds with a 1,3,4-thiadiazole scaffold, such as this one, have been found to exhibit a wide range of biological activities.

Mode of Action

1,3,4-thiadiazole derivatives have been found to disrupt processes related to dna replication, inhibiting the replication of both bacterial and cancer cells.

Biochemical Pathways

1,3,4-thiadiazole derivatives have been found to interact with biomolecules such as proteins and dna.

Biochemische Analyse

Biochemical Properties

It is known that thiadiazole derivatives, to which this compound belongs, have been found to interact with various enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions in significant ways.

Biologische Aktivität

3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C₆H₈N₂O₂S₂, with a molecular weight of approximately 204.27 g/mol. It features a thiadiazole ring , which enhances its biological activity by allowing interactions with various biological targets such as enzymes and receptors. The carboxylic acid functional group contributes to its reactivity and potential pharmacological effects.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial effects. Specifically, studies have demonstrated its efficacy against various bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus cereus.

- Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.

- Fungal strains : Exhibits antifungal properties against Aspergillus niger and Candida albicans .

The minimum inhibitory concentration (MIC) values for some derivatives have been reported to be lower than those of standard antibiotics, indicating a promising alternative for treating resistant infections .

Anti-inflammatory Effects

In addition to antimicrobial activity, this compound has been studied for its anti-inflammatory properties . Compounds containing the thiadiazole moiety have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Cytotoxicity Against Cancer Cell Lines

The compound has also demonstrated cytotoxic effects on various cancer cell lines. In vitro studies reveal that it can induce apoptosis in cancer cells, making it a candidate for further exploration in cancer therapy . The mechanism appears to involve the disruption of cellular signaling pathways essential for cancer cell survival.

Case Studies and Research Findings

Several studies highlight the compound's potential applications:

- Antimicrobial Study : A study published in MDPI reported that derivatives of this compound exhibited MIC values as low as 32.6 μg/mL against certain bacterial strains, outperforming traditional antibiotics like itraconazole (MIC = 47.5 μg/mL) .

- Cytotoxicity Research : Research indicated that the compound could significantly reduce cell viability in human cancer cell lines by inducing oxidative stress and apoptosis pathways .

- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory effects noted that treatment with the compound led to decreased levels of TNF-alpha and IL-6 in animal models of inflammation .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound along with their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Methyl-1,3-thiazole-2-carboxylic acid | C₆H₇N₂O₂S | Thiazole ring instead of thiadiazole |

| N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid | C₇H₉N₃O₃S | Contains a succinamic acid moiety |

| 7-Amino-3-(5-methyl-1,3,4-thiadiazol-2-ylthio)-methyl | C₁₁H₁₂N₄O₄S | Contains an amino group enhancing biological activity |

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Oxadiazole vs. Thiadiazole Derivatives

| Compound | Core Structure | Substituent | Molecular Weight (HRMS) | Key Activity |

|---|---|---|---|---|

| Target Compound | 1,3,4-Thiadiazole | 5-Methyl | ~205.38 | Synthetic intermediate |

| 8i (Oxadiazole derivative) | 1,3,4-Oxadiazole | 2-Methoxyphenyl | 281.0592 | Rho/Myocardin inhibition |

| 8j (Oxadiazole derivative) | 1,3,4-Oxadiazole | 2,4-Dichlorophenyl | 318.9 | Rho/Myocardin inhibition |

Thiadiazole Derivatives with Varied Substituents

Carbamoyl and Sulfamoyl Modifications

- 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid () introduces a carbamoyl group, enhancing hydrogen-bonding capacity compared to the target compound’s propanoic acid chain.

- 2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide () incorporates a sulfamoyl linkage, broadening its applicability in sulfonamide-based drug design .

Thioether-Linked Derivatives

- Its molecular weight (294.37) is higher than the target compound due to additional sulfur and carboxyl groups .

Table 2: Thiadiazole Derivatives with Functional Modifications

| Compound | Substituent/Modification | Molecular Weight | Key Feature |

|---|---|---|---|

| Target Compound | Propanoic acid | ~205.38 | High solubility, H-bond donor |

| 3-[(5-Methyl)carbamoyl]propanoic acid | Carbamoyl group | N/A | Enhanced H-bonding |

| 3-({5-[(2-Carboxyethyl)sulfanyl}... acid | Dual thioether + carboxyl | 294.37 | Chelation potential |

Bioactive Analogues with Thiazole Cores

Compounds like 3-((4-methylthiazol-2-yl)(p-tolyl)amino)propanoic acid (21a) () replace the thiadiazole with a thiazole ring, reducing ring strain and altering electronic properties. These derivatives exhibit distinct NMR profiles (e.g., 21a: δ 6.10 ppm for S-CH) and are explored for antimicrobial and anticancer applications .

Chlorinated Phenylpropanoic Acid Derivatives

Marine-derived compounds such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (1) () lack heterocyclic cores but share the propanoic acid motif. These compounds show selective antimicrobial activity against E. coli and S. aureus, highlighting the role of halogenation in bioactivity .

Vorbereitungsmethoden

Reaction Principle

A novel and efficient one-pot synthesis method employs polyphosphate ester (PPE) as a cyclodehydration reagent. This method proceeds via:

- Formation of a salt between the carboxylic acid (propanoic acid derivative) and thiosemicarbazide.

- Dehydration of this salt to an acylated intermediate.

- Cyclodehydration to form the 1,3,4-thiadiazole ring.

This process occurs under mild reflux conditions (below 85 °C) in a chloroform solvent system, which ensures homogeneity and temperature control.

Experimental Conditions

- Reagents: 5 mmol of carboxylic acid, 5 mmol of thiosemicarbazide, and 20 g of PPE.

- Solvent: 30 mL chloroform.

- Temperature: Reflux at approximately 60–85 °C.

- Duration: 10 hours reflux.

- Workup: Addition of distilled water, neutralization of residual PPE with sodium bicarbonate, separation of organic layer, distillation of chloroform, and acid/base treatment to precipitate the product.

Reaction Scheme Summary

| Step | Description |

|---|---|

| 1 | Salt formation between carboxylic acid and thiosemicarbazide |

| 2 | Dehydration of salt to acylated intermediate (e.g., 2-benzoylhydrazine-1-carbothioamide) |

| 3 | Cyclodehydration to yield 1,3,4-thiadiazole ring |

Yield and Scope

The method is applicable to both aromatic and aliphatic carboxylic acids, with yields ranging from moderate to good (approximately 44–70%). For example, synthesis of this compound analogs is expected to follow similar efficiency.

| Precursor Carboxylic Acid | Product Yield (%) |

|---|---|

| Benzoic acid | 64.4 |

| 3-Phenylpropionic acid | 47.8 |

| Phenoxyacetic acid | 44.4 |

| 2-Naphthaleneacetic acid | 67.2 |

| Adipic acid | 70.3 |

Note: The yield data are from analogous thiadiazole syntheses and suggest the robustness of the PPE method for aliphatic acids like propanoic acid derivatives.

Alternative Preparation Details and Considerations

Avoidance of Toxic Reagents

Traditional reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) are avoided in this method, enhancing safety and environmental compatibility.

Solubility and Reaction Medium

- Chloroform is preferred as the solvent due to its ability to dissolve reactants and PPE, facilitating temperature control and reaction homogeneity.

- The reaction temperature is strictly controlled below 85 °C to prevent decomposition or side reactions.

Post-Synthesis Purification

- The crude product is purified by acid-base treatment and recrystallization.

- Residual PPE is neutralized with sodium bicarbonate.

- Organic solvents are removed by distillation.

Stock Solution Preparation for Further Use

For applications requiring stock solutions of this compound, precise preparation is essential. The following table illustrates the volume of solvent needed to prepare stock solutions at various molarities from different sample masses:

| Stock Solution Concentration | Volume for 1 mg (mL) | Volume for 5 mg (mL) | Volume for 10 mg (mL) |

|---|---|---|---|

| 1 mM | 5.8072 | 29.036 | 58.072 |

| 5 mM | 1.1614 | 5.8072 | 11.6144 |

| 10 mM | 0.5807 | 2.9036 | 5.8072 |

Note: Volumes are calculated based on the molecular weight of the compound and are critical for reproducible biological or chemical assays.

Summary of Research Findings

- The PPE-mediated one-pot synthesis is a cost-efficient, safe, and mild method for synthesizing this compound and related compounds.

- The reaction mechanism involves initial salt formation, followed by dehydration and cyclization.

- The method avoids hazardous reagents and operates under moderate temperatures, reducing side reactions.

- The approach is versatile for both aromatic and aliphatic carboxylic acids, with yields typically between 44% and 70%.

- Proper solvent choice and temperature control are critical for successful synthesis.

- The product can be formulated into stock solutions with precise molarity for downstream applications.

This comprehensive synthesis method provides a reliable route to this compound, supported by detailed experimental protocols and quantitative data, making it suitable for research and industrial applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic acid, and how is structural purity confirmed?

- Methodology : Synthesis typically involves refluxing precursors (e.g., thiadiazole derivatives with propanoic acid analogs) in polar solvents (e.g., ethanol/water mixtures) under acidic or basic conditions. Purification via recrystallization (methanol or ethanol) is common. Structural confirmation employs:

- 1H/13C NMR : To verify proton and carbon environments, particularly the thiadiazole ring (δ 2.5–3.5 ppm for methyl groups) and propanoic acid moiety (δ 12–13 ppm for -COOH) .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (-COOH) confirm functional groups .

- Elemental analysis : Validates stoichiometric composition (e.g., C, H, N, S percentages) .

Q. Which functionalization reactions are feasible for modifying the thiadiazole or propanoic acid moieties?

- Key Reactions :

- Halogenation : Bromination at the thiadiazole ring using Br₂ or NBS in acetic acid (e.g., , compound 12 ) .

- Salt formation : Reacting the acid with NaOH, KOH, or organic bases (e.g., morpholine) in aqueous or alcoholic media to improve solubility .

- Condensation : Reaction with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) to form acryloyl derivatives via Claisen-Schmidt reactions .

Advanced Research Questions

Q. How can researchers design antimicrobial assays for thiadiazole-propanoic acid derivatives?

- Experimental Design :

- In vitro testing : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains, with MIC (Minimum Inhibitory Concentration) determination via broth microdilution .

- Structure-Activity Relationships (SAR) : Compare activity across derivatives with varying substituents (e.g., nitro, halogen, or aryl groups) on the thiadiazole ring .

- Example Data :

| Derivative | R Group | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli |

|---|---|---|---|

| 9 | 4-NO₂ | 8.0 | 32.0 |

| 12 | Br | 16.0 | 64.0 |

| Hypothetical data based on and . |

Q. What computational methods predict the biological potential of these derivatives?

- Strategies :

- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase). Prioritize derivatives with high binding affinity (ΔG < -8 kcal/mol) .

- QSAR modeling : Correlate electronic (e.g., Hammett σ) or steric parameters of substituents with bioactivity .

Q. How should contradictory bioassay results between analogs be resolved?

- Analytical Workflow :

Re-evaluate purity : Confirm via HPLC (>95% purity) and elemental analysis.

Replicate assays : Control variables (e.g., pH, inoculum size) strictly.

Structural comparison : Use NMR to rule out unintended modifications (e.g., isomerization) .

Q. What methodologies optimize salt formation to enhance bioavailability?

- Approach :

- Inorganic salts : React the acid with MgO or ZnSO₄ in water (80°C, 2–4 hrs) .

- Organic salts : Use diethylamine or piperidine in propan-2-ol, followed by solvent evaporation .

- Solubility testing : Measure via UV-Vis spectroscopy (λmax of thiadiazole ~270 nm) in PBS (pH 7.4) .

Q. Which variables critically influence reaction yields in thiadiazole-propanoic acid conjugate synthesis?

- Optimization Parameters :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher yields at reflux |

| Stoichiometry | 1:1.2 (acid:aldehyde) | Minimizes side products |

| Catalyst | NaOAc (5 mol%) | Accelerates condensation |

| Based on and . |

Notes

- Contradictions : While antimicrobial data may vary between derivatives (e.g., nitro vs. bromo substituents), such discrepancies often arise from electronic effects on membrane penetration or target binding .

- Excluded Sources : Commercial data (e.g., pricing, suppliers) and non-peer-reviewed platforms (e.g., BenchChem) are omitted per guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.